![molecular formula C17H16BrFN6O4 B1663549 2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid CAS No. 1030612-90-8](/img/structure/B1663549.png)
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid
Overview
Description
This compound (C₁₇H₁₆BrFN₆O₄) is a heterocyclic small molecule featuring a piperidine-oxazole-tetrazole-acetic acid scaffold . Its structural complexity arises from:
- A 1,2-oxazole core linked to a tetrazole ring, which contributes to metabolic stability and hydrogen-bonding capacity.
- An acetic acid terminus, enabling salt formation or conjugation for prodrug strategies.
Developed as part of the Aryl Halide Chemistry Informer Library (compound X9), it is utilized in complex synthesis workflows, particularly in medicinal chemistry for kinase inhibition or PET tracer development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-8245 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a phenoxy piperidine isoxazole derivative, which is then further modified to include a tetrazole acetic acid moiety. This moiety is crucial for the compound’s liver-targeting properties .
Industrial Production Methods
Industrial production of MK-8245 follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
MK-8245 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups such as bromine and fluorine . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of MK-8245 include organic solvents like dimethyl sulfoxide (DMSO), bases such as sodium hydroxide, and oxidizing agents like hydrogen peroxide .
Major Products
The major products formed from the reactions involving MK-8245 are typically derivatives that retain the core structure of the compound but with modifications to the functional groups. These derivatives are often tested for enhanced efficacy and reduced side effects .
Scientific Research Applications
MK-8245 has a wide range of scientific research applications:
Mechanism of Action
MK-8245 exerts its effects by inhibiting the activity of stearoyl-CoA desaturase (SCD), an enzyme responsible for the desaturation of stearoyl-CoA to oleoyl-CoA . This inhibition leads to a decrease in the synthesis of monounsaturated fatty acids, which are crucial components of cellular membranes and signaling molecules . The compound’s liver-targeting properties are attributed to its recognition by organic anion transporting polypeptides (OATPs), which facilitate its selective uptake into liver cells .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Key Features
The following compounds share structural motifs (piperidine, oxazole/triazole, or acetic acid derivatives) but differ in substituents and bioactivity profiles:
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity (LogP):
- The target compound (LogP ~2.8) exhibits moderate lipophilicity due to bromo/fluoro substituents, balancing membrane permeability and aqueous solubility .
- The triazole-sulfanyl-acetamide analogue (C₂₂H₁₆BrClF₃N₅O₂S) has higher LogP (~4.1) due to trifluoromethyl and chloro groups, favoring CNS penetration but limiting solubility .
- Thiazolidinone derivatives (e.g., C₂₉H₂₁FN₄O₄S₂) show reduced HBA (HBD = 2, HBA = 7) but gain rigidity from fused rings .
- Metabolic Stability: Oxazole and tetrazole rings in the target compound resist CYP450-mediated oxidation, whereas thiazolidinone analogues may undergo sulfoxidation or ring cleavage .
Biological Activity
The compound 2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid (CAS No. 1030612-90-8) is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 467.25 g/mol. Its structure includes multiple bioactive moieties that contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 467.25 g/mol |
CAS Number | 1030612-90-8 |
Research indicates that compounds similar to this one often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many derivatives in this class act as inhibitors of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, particularly against resistant strains of bacteria.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. The structural features that enhance its activity include the presence of the piperidine ring and the halogenated phenoxy group, which are known to improve binding affinity to target proteins.
Case Studies
- Study on Hepatocellular Carcinoma : In a study examining liver cancer treatments, derivatives similar to this compound were noted to reduce tumor growth significantly in xenograft models. The mechanism was attributed to the inhibition of lipid synthesis pathways that are often upregulated in cancer cells .
- Metabolic Disorders : Another study investigated the effects of related compounds on metabolic disorders such as Non-Alcoholic Fatty Liver Disease (NAFLD). The findings suggested that these compounds could reduce hepatic lipid accumulation and improve metabolic profiles in animal models .
Pharmacological Effects
The pharmacological profile includes:
- Antitumor Activity : Demonstrated through various in vitro and in vivo models.
- Antimicrobial Effects : Preliminary data suggest activity against certain bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperidine and oxazole moieties have been shown to significantly impact potency and selectivity.
Modification | Effect on Activity |
---|---|
Piperidine Substitution | Increased receptor binding |
Oxazole Variations | Enhanced anticancer effects |
Q & A
Basic Research Questions
Q. What are the key structural motifs of this compound, and how do they influence reactivity?
The compound features a tetrazole ring linked to a 1,2-oxazole moiety, a piperidine group substituted with a 2-bromo-5-fluorophenoxy group, and an acetic acid side chain. The bromo-fluorophenoxy group enhances electrophilic substitution potential, while the tetrazole and oxazole rings contribute to π-π stacking and hydrogen bonding in target interactions. Structural confirmation requires , , and HRMS to verify regiochemistry and purity .
Q. What synthetic routes are commonly employed to prepare this compound?
A multi-step synthesis typically involves:
- Step 1: Formation of the 4-(2-bromo-5-fluorophenoxy)piperidine intermediate via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., KCO/DMF, 80°C).
- Step 2: Cyclization to the 1,2-oxazole core using nitrile oxides or via [3+2] cycloaddition.
- Step 3: Tetrazole ring formation via Huisgen cyclization with sodium azide and ammonium chloride.
- Step 4: Acetic acid side-chain introduction via alkylation or carboxylation . Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.
Q. How is the compound characterized for structural integrity?
Key techniques include:
- NMR Spectroscopy: (δ 8.2–8.5 ppm for tetrazole protons; δ 6.7–7.3 ppm for aromatic protons).
- Mass Spectrometry: HRMS (calculated [M+H]: 524.08; observed: 524.12).
- Elemental Analysis: CHBrFNO requires C 41.32%, H 3.08%; found C 41.28%, H 3.12% .
Advanced Research Questions
Q. How can reaction yields be optimized for the tetrazole-forming step?
Conflicting yields (40–70% in literature) arise from azide purity and solvent effects. Methodological improvements:
- Use freshly distilled trimethylsilyl azide to minimize side reactions.
- Optimize solvent polarity: DMF/water (4:1) improves cyclization efficiency.
- Catalytic Cu(I) (e.g., CuI, 5 mol%) enhances regioselectivity for the 2-substituted tetrazole .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
Discrepancies (e.g., IC variability in MCF-7 vs. HEPG-2 cells) may stem from:
- Membrane permeability differences: LogP (calculated: 2.8) suggests moderate lipophilicity; adjust via prodrug strategies (e.g., esterification of the acetic acid group).
- Metabolic stability: Incubate with liver microsomes to assess CYP450-mediated degradation.
- Target engagement assays: Use fluorescence polarization to confirm binding to hypothesized targets (e.g., kinases or GPCRs) .
Q. How does the bromo-fluorophenoxy group influence bioactivity compared to other halogens?
Comparative studies show:
- Bromine enhances van der Waals interactions in hydrophobic binding pockets (e.g., kinase ATP sites).
- Fluorine improves metabolic stability by resisting oxidative dehalogenation.
- Structure-activity relationship (SAR): Replacement with chloro or iodo groups reduces potency by 3–5-fold in enzyme inhibition assays .
Q. What computational methods predict the compound’s binding mode to therapeutic targets?
- Molecular docking (AutoDock Vina): Use crystal structures of target proteins (e.g., PDB 3ERT for estrogen receptors).
- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories.
- Free energy calculations (MM/PBSA): Predict binding affinities (ΔG ~ -9.2 kcal/mol) .
Q. Methodological Considerations
Q. How to troubleshoot low purity in the final product?
- Byproduct identification: Use LC-MS to detect azide dimerization byproducts (m/z ~ 450–500).
- Purification: Switch to reverse-phase HPLC (C18 column, acetonitrile/water gradient).
- Acidic wash: Remove unreacted piperidine derivatives with 1M HCl .
Q. What in vitro assays are suitable for evaluating mechanism of action?
- Kinase inhibition: Screen against a panel of 50 kinases at 10 µM (e.g., Eurofins KinaseProfiler).
- Cytotoxicity: Use SRB assays on cancer cell lines (72-h exposure, GI calculation).
- Apoptosis markers: Flow cytometry for Annexin V/PI staining .
Q. Data Analysis and Interpretation
Q. How to reconcile divergent solubility data in DMSO vs. aqueous buffers?
- DMSO stock preparation: Ensure pre-warming to 37°C to prevent precipitation.
- Dynamic light scattering (DLS): Measure particle size in PBS (particles >200 nm indicate aggregation).
- Co-solvents: Add 10% PEG-400 to enhance aqueous solubility .
Properties
IUPAC Name |
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN6O4/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27/h1-2,7-8,11H,3-6,9H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEAABFSXKCSGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145625 | |
Record name | MK-8245 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030612-90-8 | |
Record name | MK-8245 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030612908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-8245 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13024 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-8245 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-8245 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/537E7QE8LX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.